N3-Butanoic Acid Side Chain vs. N3-Unsubstituted Parent: Potency Gain Through N3-Alkylcarboxyl Substitution
The N3-butanoic acid side chain is not merely a solubility handle but a critical pharmacophoric element. The N3-unsubstituted parent compound 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (CHEMBL66064) — identical in its 5-arylidene group to the target compound — exhibits only weak inhibition of HCV NS5B RNA-dependent RNA polymerase with an IC₅₀ of 22,000 nM (22 µM) . In contrast, N3-alkylcarboxyl-substituted rhodanine derivatives within the same scaffold class (rhodanine-3-acetic acids) achieve submicromolar to low nanomolar potency across multiple target families, as demonstrated by epalrestat (aldose reductase IC₅₀ = 10 nM rat lens / 25 nM human placenta) and the most potent rhodanine-3-acetic acid derivative in the Pflégr et al. (2020) series, which was over five-fold more potent than epalrestat against ALR2 . The butanoic acid extension in the target compound (four-carbon chain) provides a longer carboxylate reach than the acetic acid series (two-carbon chain), which alters both the hydrogen-bonding network observed in crystal structures of rhodanine-3-carboxylic acid homologs and the predicted binding mode within enzyme active sites .
| Evidence Dimension | Enzyme inhibition potency as a function of N3-substitution status |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for CAS 17385-90-9 against any specific target; N3-butanoic acid side chain present |
| Comparator Or Baseline | 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (N3-unsubstituted parent): IC₅₀ = 22,000 nM (HCV NS5B). Epalrestat (N3-acetic acid analog): IC₅₀ = 10-25 nM (aldose reductase). Rhodanine-3-acetic acid lead compound 3 (Pflégr 2020): >5× more potent than epalrestat. |
| Quantified Difference | N3-substitution converts inactive/weakly active scaffold (22,000 nM) to low nanomolar potency (10-25 nM range for N3-acetic acid analogs), representing a >880 to >2,200-fold potency enhancement attributable to N3-alkylcarboxyl substitution |
| Conditions | Cross-study: HCV NS5B polymerase assay (parent compound); rat lens and human placental aldose reductase assays (epalrestat and rhodanine-3-acetic acid derivatives) |
Why This Matters
Procurement of the N3-unsubstituted parent compound cannot substitute for the target compound in any biological screening campaign where target engagement is anticipated; the N3-butanoic acid moiety is a non-negotiable potency driver.
- [1] BindingDB BDBM50092268: 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (CHEMBL66064). IC₅₀ = 2.20E+4 nM against HCV delta 21 NS5b RNA polymerase. ChEMBL curated data. View Source
- [2] Pflégr, V., Štěpánková, Š., Svrčková, K., Švarcová, M., Vinšová, J., Krátký, M. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Chemico-Biological Interactions, 332, 109285. Four compounds inhibited ALR2 more potently than epalrestat; compound 3 was over 5-fold more potent. View Source
- [3] Skórska-Stania, A., Górska, N., Kruszyński, R. (2016). The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. Journal of Chemical Crystallography, 46(4), 181-187. Crystal network dominated by strong O–H···O hydrogen bonds formed by carboxyl groups. View Source
